3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative and introduce the thiophene and triazole groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide
Uniqueness
3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-13-4-1-3-12(9-13)6-7-15(22)18-10-14-11-21(20-19-14)16-5-2-8-23-16/h1-5,8-9,11H,6-7,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPANQNYQITFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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